4-Chloropyrrolo[1,2-a]quinoxaline
Overview
Description
4-Chloropyrrolo[1,2-a]quinoxaline is a chemical compound that belongs to the class of pyrroloquinoxalines. These compounds are of significant interest due to their potential applications in pharmaceutical research and organic synthesis. The pyrrolo[1,2-a]quinoxaline core is a common structural motif found in various natural products and medicinal agents, which has prompted extensive research into their synthesis and functionalization.
Synthesis Analysis
The synthesis of pyrrolo[1,2-a]quinoxaline derivatives has been achieved through various methods. One approach involves the oxidative coupling of methyl arene and 1-(2-aminophenyl)pyrroles using di-t-butyl peroxide and an iron catalyst, which leads to the formation of 4-aryl pyrrolo[1,2-a]quinoxalines . Another method utilizes 1-(2-isocyanophenyl)pyrrole, which upon treatment with boron trifluoride, yields pyrrolo[1,2-a]quinoxaline almost quantitatively . Additionally, multi-component reactions have been developed, such as the palladium-catalyzed coupling reaction/hetero-annulation in water, which provides an eco-friendly and efficient synthesis of 1,4-disubstituted pyrrolo[1,2-a]quinoxalines .
Molecular Structure Analysis
The molecular structure of pyrrolo[1,2-a]quinoxalines is characterized by a fused pyrrole and quinoxaline ring system. This structure can be further modified to introduce various substituents, which can significantly alter the compound's properties and biological activity. For instance, the introduction of amino groups has been achieved through the annulation of N,N-dialkyl[2-(pyrrol-1-yl)benzylidene]ammonium salts in the presence of an isocyanide, leading to the formation of 4,5-diaminopyrrolo[1,2-a]quinoline derivatives .
Chemical Reactions Analysis
Pyrrolo[1,2-a]quinoxalines can undergo a variety of chemical reactions, allowing for the diversification of their structure. Selective chlorination of the C1–H bond in 4-aryl pyrrolo[1,2-a]quinoxalines has been achieved using NCS as a chlorinating agent . Furthermore, an unexpected reaction pathway has been discovered for the synthesis of 1,2,4-trisubstituted pyrrolo[1,2-a]quinoxalines through a palladium-catalyzed cascade reaction . The ability to selectively synthesize isoxazolo[2, 3-a]-quinoxalines and pyrrolo[1, 2-a]quinoxalines from 2-substituted 6-chloroquinoxaline 4-oxides has also been reported .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolo[1,2-a]quinoxalines are influenced by their molecular structure and the nature of their substituents. These compounds have been found to exhibit a range of biological activities, including antileishmanial and antibacterial properties . The introduction of specific substituents, such as alkylaminoethylthio groups, has been shown to enhance the activity of these compounds as efflux pump inhibitors, which could be beneficial in overcoming bacterial multidrug resistance .
Scientific Research Applications
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Antileukemic Activity
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Antibacterial and Antifungal Activity
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Larvicidal Activity
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Anticancer Activity
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Functional Materials
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Antiparasitic Activity
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Inhibitors of Various Enzymes and Receptors
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Fluorescent Probes
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Dyes and Electroluminescent Materials
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Organic Semiconductors
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Chemically Controllable Switches
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DNA-Cleaving Agents
Safety And Hazards
properties
IUPAC Name |
4-chloropyrrolo[1,2-a]quinoxaline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2/c12-11-10-6-3-7-14(10)9-5-2-1-4-8(9)13-11/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMYTAKENOIBNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C3=CC=CN23)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101300957 | |
Record name | 4-Chloropyrrolo[1,2-a]quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101300957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloropyrrolo[1,2-a]quinoxaline | |
CAS RN |
6025-69-0 | |
Record name | 4-Chloropyrrolo[1,2-a]quinoxaline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6025-69-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloropyrrolo[1,2-a]quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101300957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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